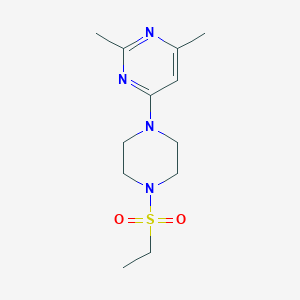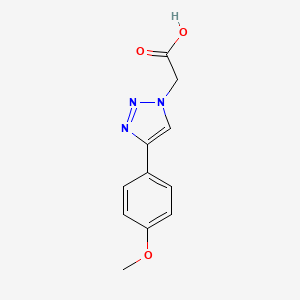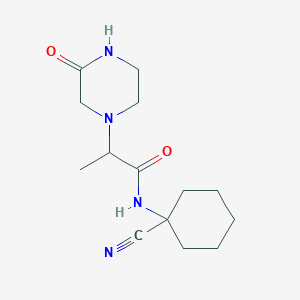
4-ethylsulfonyl-N-(4-fluorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethylsulfonyl-N-(4-fluorophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
4-ethylsulfonyl-N-(4-fluorophenyl)piperazine-1-carboxamide has been used in scientific research as a tool for studying the function of certain receptors in the brain, such as the 5-HT1A receptor. It has also been studied for its potential use as a treatment for various neurological disorders, such as anxiety and depression.
Mecanismo De Acción
The mechanism of action of 4-ethylsulfonyl-N-(4-fluorophenyl)piperazine-1-carboxamide involves its binding to certain receptors in the brain, such as the 5-HT1A receptor. This binding results in the modulation of neurotransmitter release, which can have various effects on brain function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethylsulfonyl-N-(4-fluorophenyl)piperazine-1-carboxamide include the modulation of neurotransmitter release, which can affect various brain functions such as mood, anxiety, and cognition. It has also been shown to have some neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethylsulfonyl-N-(4-fluorophenyl)piperazine-1-carboxamide in lab experiments is its high potency and selectivity for certain receptors in the brain. However, one limitation is its potential toxicity, which requires careful handling and dosing.
Direcciones Futuras
There are several future directions for the study of 4-ethylsulfonyl-N-(4-fluorophenyl)piperazine-1-carboxamide. One direction is the further exploration of its potential as a treatment for neurological disorders such as anxiety and depression. Another direction is the study of its effects on other receptors in the brain and its potential use as a tool for studying other brain functions. Additionally, the development of new analogs of this compound may lead to the discovery of even more potent and selective compounds for scientific research purposes.
Conclusion:
In conclusion, 4-ethylsulfonyl-N-(4-fluorophenyl)piperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. Its high potency and selectivity for certain receptors in the brain make it a valuable tool for studying brain function and the potential treatment of neurological disorders. However, its potential toxicity requires careful handling and dosing. Further research in this area may lead to the discovery of even more potent and selective compounds for scientific research purposes.
Métodos De Síntesis
The synthesis of 4-ethylsulfonyl-N-(4-fluorophenyl)piperazine-1-carboxamide involves the reaction of 1-(4-fluorophenyl)piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography.
Propiedades
IUPAC Name |
4-ethylsulfonyl-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3S/c1-2-21(19,20)17-9-7-16(8-10-17)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEHPKWYMAVHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylsulfonyl-N-(4-fluorophenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)
![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)

![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)



![N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B7543281.png)
![Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543288.png)


![2-chloro-N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7543306.png)